11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene
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Overview
Description
11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene is a chemical compound with the molecular formula C16H12Cl2. It is a derivative of anthracene, a well-known aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 11th and 12th positions and an ethano bridge between the 9th and 10th positions, which gives it unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene typically involves the chlorination of 9,10-dihydro-9,10-ethanoanthracene. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 9,10-dihydro-9,10-ethanoanthracene.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted anthracene derivatives.
Oxidation: Formation of anthraquinones or carboxylic acids.
Reduction: Formation of reduced anthracene derivatives.
Scientific Research Applications
11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved may include oxidative stress, apoptosis, and signal transduction, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Lacks the chlorine atoms and has different reactivity and applications.
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene: Contains additional methyl groups, affecting its chemical properties and reactivity.
1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid: Contains a carboxylic acid group, leading to different chemical behavior and applications
Uniqueness
11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene is unique due to its specific substitution pattern and the presence of an ethano bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H12Cl2 |
---|---|
Molecular Weight |
275.2 g/mol |
IUPAC Name |
15,16-dichlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C16H12Cl2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H |
InChI Key |
LJRRZUZPCONNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)Cl)Cl |
Origin of Product |
United States |
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